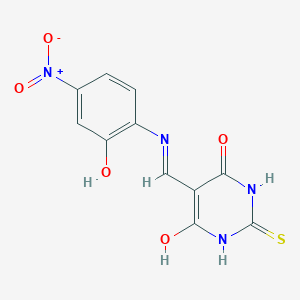

5-(((2-hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

説明

5-(((2-Hydroxy-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a 2-hydroxy-4-nitrophenylamino substituent linked via a methylene bridge to the pyrimidine-2,4,6-trione core. This compound’s structure integrates electron-withdrawing (nitro) and hydrogen-bonding (hydroxy) groups, which influence its reactivity, solubility, and biological interactions.

特性

IUPAC Name |

6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5S/c16-8-3-5(15(19)20)1-2-7(8)12-4-6-9(17)13-11(21)14-10(6)18/h1-4,16H,(H3,13,14,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIQHGGIAPTGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Structural Insights :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, influencing reactivity in nucleophilic additions or cyclizations .

- Bulkier substituents (e.g., tert-butyl) improve lipophilicity, affecting membrane permeability and bioactivity .

- Aromatic heterocycles (e.g., indole, furan) contribute to π-π stacking interactions, relevant in DNA intercalation or enzyme inhibition .

Comparison of Methods :

| Method | Conditions | Yield Range | Advantages |

|---|---|---|---|

| Conventional Reflux | Ethanol, acetic acid, 12–24 h | 75–94% | Simplicity, scalability |

| Microwave-Assisted | Acetic acid, 30 min | 85–95% | Faster, higher yields |

| Catalyst-Free Functionalization | Solvent-free, ambient conditions | 77–94% | Eco-friendly, no purification required |

Anticancer Potential

- 7d (2-chloro-4-nitrophenyl analog) : Exhibits cytotoxicity against breast cancer (MCF-7) with IC50 = 13.3 μM, likely due to nitro group-induced oxidative stress .

- PNR-3-80 (indole derivative) : Inhibits apoptotic endonuclease G (EndoG), preventing DNA degradation—a mechanism relevant in chemotherapy resistance .

Anti-inflammatory and Antioxidant Effects

Polymerase Inhibition

- ITBA-12 (indole thiobarbituric acid) : Inhibits DNA polymerase activity dose-dependently, suggesting utility in replication stress modulation .

Physical and Chemical Properties

- Melting Points : Analogs with nitro or chloro substituents exhibit high thermal stability (e.g., >300°C for hydrazone derivatives) .

- Solubility: Polar solvents (ethanol, DMSO) are preferred due to hydrogen-bonding capacity .

- Spectroscopic Characterization : UV-Vis (λmax ~300–400 nm for conjugated systems), IR (C=O ~1700 cm⁻¹, C=S ~1200 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。